molecular formula C12H20N2O B8436698 5-(4-Methoxy-phenyl)-pentane-1,2-diamine

5-(4-Methoxy-phenyl)-pentane-1,2-diamine

Cat. No.: B8436698
M. Wt: 208.30 g/mol
InChI Key: UXPSSFQWEIYVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-phenyl)-pentane-1,2-diamine is a diamine derivative featuring a pentane backbone with a 4-methoxyphenyl substituent at the fifth carbon and amine groups at positions 1 and 2. This compound is synthesized via chemoselective dioxygenation of alkenes using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in 2,2,2-trifluoroethanol, followed by hydrolysis and purification steps . However, like many diamines, it may exhibit instability under certain conditions, requiring careful handling .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)pentane-1,2-diamine

InChI

InChI=1S/C12H20N2O/c1-15-12-7-5-10(6-8-12)3-2-4-11(14)9-13/h5-8,11H,2-4,9,13-14H2,1H3

InChI Key

UXPSSFQWEIYVHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-(4-Methoxy-phenyl)-pentane-1,2-diamine C₁₂H₁₈N₂O 4-Methoxyphenyl, 1,2-diamine ~238.3 Bioactive intermediate
N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine C₁₈H₂₈ClN₃ Chloroquinoline, diethyl groups 329.9 Anticancer activity
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine C₁₄H₁₉N₃O Oxadiazole, methoxyphenyl 245.3 Kinase inhibition
N,N′-Bis(2-aminoethyl)-1,5-pentanediamine C₉H₂₄N₄ Bis-aminoethyl branching 188.3 Polymer chemistry, catalysis
4-Methylbenzene-1,2-diamine C₇H₁₀N₂ Methyl, aromatic diamine 122.2 Dye intermediate

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